molecular formula C23H26N4O4S B2547166 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 1448134-65-3

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No. B2547166
CAS RN: 1448134-65-3
M. Wt: 454.55
InChI Key: ZLGXBIQKYWLNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity : The compound is involved in the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to diverse heterocyclic derivatives. These derivatives include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic pathways exploit regioselective attacks and cyclization, producing compounds with high antitumor activities against various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Mechanistic Dichotomy in Cyclization : Investigating the cyclization of 1-(2-ethynylphenyl)-3,3-dialkyltriazenes under thermal and copper-mediated conditions revealed insights into the carbene mechanistic pathway for isoindazole formation and a pericyclic pathway for cinnoline formation. These findings provide a deeper understanding of heterocyclic compound synthesis, supporting the development of novel compounds with potential biological activities (Kimball et al., 2002).

Hydrolysis Products and Dye Synthesis : The hydrolysis of 3-ethyl-2-methylbenzazol-3-ium iodides, leading to N-(2-hydroxyphenyl)- and N-(2-mercaptophenyl)-N-ethylacetamides, is significant in the synthesis of cyanine dyes. These findings are crucial for understanding the process of obtaining ramified compounds and have implications in dye synthesis and applications in materials science (Rashkova et al., 2009).

Anti-Inflammatory Activity : Synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity. This work contributes to the development of new therapeutic agents with potential applications in treating inflammation-related disorders (Sunder et al., 2013).

Antimicrobial and Antioxidant Studies : Lignan conjugates synthesized via cyclopropanation were evaluated for their antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating their potential use in pharmaceutical applications and drug development (Raghavendra et al., 2016).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-23(2)13-15-5-3-6-17(20(15)31-23)30-14-19(28)24-10-11-26-22(29)27(16-8-9-16)21(25-26)18-7-4-12-32-18/h3-7,12,16H,8-11,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGXBIQKYWLNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

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